

Application Notes: **Chlorophyll c** as a Proxy for Phytoplankton Biomass Estimation

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Compound of Interest

Compound Name: *chlorophyll c*
Cat. No.: *B1171883*

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Introduction

Chlorophyll c is a key accessory pigment found in many marine phytoplankton groups, including diatoms, dinoflagellates, and haptophytes. Unlike the ubiquitous chlorophyll a, **chlorophyll c**'s distribution is more taxonomically restricted, making it a valuable biomarker for specific algal populations. This document provides detailed application notes and protocols for utilizing **chlorophyll c** as a proxy for estimating phytoplankton biomass, particularly in marine environments.

While chlorophyll a is the most common proxy for total phytoplankton biomass, measuring **chlorophyll c** offers additional insights.^[1] The ratio of **chlorophyll c** to chlorophyll a can provide information on the taxonomic composition of the phytoplankton community. For instance, a high **chlorophyll c** to a ratio may indicate a dominance of diatoms or dinoflagellates, which is crucial information for ecological studies and monitoring harmful algal blooms.

However, it is important to note that the relationship between **chlorophyll c** concentration and phytoplankton carbon biomass is not constant. This ratio can vary depending on factors such as species composition, light availability, nutrient status, and temperature.^[1] Therefore, while **chlorophyll c** is a useful tool, it should be used in conjunction with other methods for a more comprehensive understanding of phytoplankton dynamics.

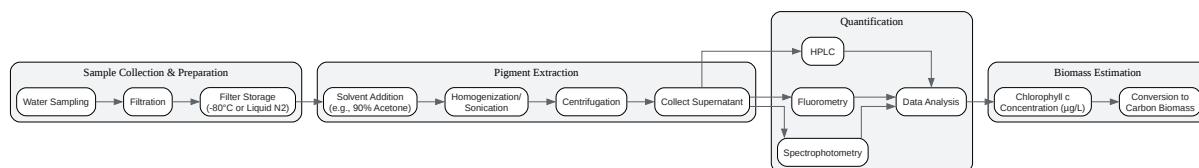
Applications

- Community Composition Analysis: The presence and concentration of **chlorophyll c**, in relation to chlorophyll a, can be used to infer the relative abundance of certain phytoplankton groups. Chromophyte algae, which include diatoms and prymnesiophytes, are characterized by the presence of **chlorophyll c**.^[2]
- Harmful Algal Bloom (HAB) Monitoring: Many HAB-forming species, such as dinoflagellates, contain **chlorophyll c**. Monitoring the concentration of this pigment can serve as an early indicator of a potential bloom.
- Ecological and Biogeochemical Modeling: Data on **chlorophyll c** can be incorporated into ecological models to improve estimates of primary productivity and carbon cycling by refining the characterization of the phytoplankton community.^[3]

Limitations

- Not a Universal Proxy: **Chlorophyll c** is not present in all phytoplankton. For example, green algae (Chlorophytes) and cyanobacteria lack this pigment. Therefore, it cannot be used as a proxy for total phytoplankton biomass in mixed assemblages.
- Variable Pigment Ratios: The intracellular concentration of **chlorophyll c**, and its ratio to chlorophyll a, can vary significantly with environmental conditions such as light and nutrient availability.^[1] This physiological variability can complicate the conversion of **chlorophyll c** concentration to carbon biomass.
- Presence of Degradation Products: The presence of chlorophyll degradation products, such as phaeopigments, can interfere with the accurate measurement of **chlorophyll c**, especially with spectrophotometric and fluorometric methods.^{[4][5]} Chromatographic techniques like HPLC are recommended to separate these compounds.^{[2][6]}

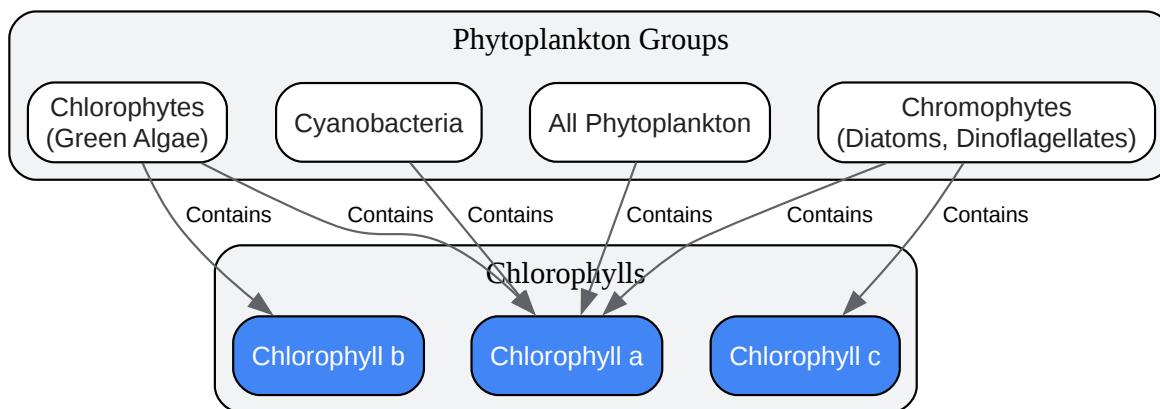
Experimental Workflows



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Caption: Experimental workflow for phytoplankton biomass estimation using **chlorophyll c**.

Phytoplankton Pigment Relationships



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Caption: Distribution of major chlorophylls across different phytoplankton groups.

Experimental Protocols

Protocol 1: Sample Collection and Filtration

- Collect water samples from the desired depth using a Niskin bottle or other appropriate sampler.
- Transfer a known volume of water (typically 1-5 liters, depending on the expected phytoplankton concentration) to a filtration apparatus.[7]
- Filter the sample through a glass fiber filter (GF/F, 0.7 µm nominal pore size) under low vacuum pressure (<100 mm Hg) to avoid cell lysis.[8]
- Once filtration is complete, fold the filter in half with the filtered material inside, blot it dry, and place it in a cryovial or foil pouch.
- Immediately freeze the filter in liquid nitrogen or store it in a -80°C freezer until extraction.[9] Proper storage is crucial to prevent pigment degradation.[5]

Protocol 2: Pigment Extraction

Note: Perform all steps under subdued light to minimize photodegradation of pigments.[5][10]

- Place the frozen filter into a 15 mL centrifuge tube.
- Add a known volume (e.g., 5-10 mL) of 90% acetone or 100% methanol.[8] Acetone is a widely used and suitable solvent for a broad range of marine phytoplankton.[8]
- Mechanically disrupt the cells to ensure complete extraction. This can be achieved by grinding the filter with a tissue homogenizer or by sonication.[5]
- Steep the samples in the solvent for 12-24 hours at 4°C in the dark to allow for complete pigment extraction.
- Centrifuge the extract at approximately 4000 x g for 5-10 minutes to pellet the filter and cell debris.[10]
- Carefully transfer the supernatant to a clean tube for analysis.

Protocol 3: Quantification of Chlorophyll c

A. Spectrophotometric Method

This method is suitable for routine analysis but can be subject to interference from other pigments.

- Calibrate the spectrophotometer with a 90% acetone blank.
- Measure the absorbance of the pigment extract at 750, 664, 647, and 630 nm. The reading at 750 nm is used to correct for turbidity.[8]
- Subtract the 750 nm absorbance value from the other readings.
- Calculate the concentration of **chlorophyll c** using trichromatic equations. The equations of Jeffrey and Humphrey (1975) are widely recommended for the determination of chlorophylls a, b, and c in 90% acetone.[5]
 - **Chlorophyll c** ($\mu\text{g/mL}$) = $24.52 * \text{A630} - 1.67 * \text{A664} - 7.60 * \text{A647}$ [8]
- To obtain the **chlorophyll c** concentration in the original water sample ($\mu\text{g/L}$), use the following formula:
 - $\text{Chl c } (\mu\text{g/L}) = (\text{Chl c } (\mu\text{g/mL}) * \text{volume of extract (mL)}) / \text{volume of water filtered (L)}$ [8]

B. Fluorometric Method

This method is more sensitive than spectrophotometry and is suitable for oligotrophic waters with low phytoplankton biomass.[11][12][13]

- Calibrate the fluorometer using a known concentration of a chlorophyll standard or a secondary standard like coproporphyrin.[7]
- Measure the fluorescence of the extract before and after acidification with a dilute acid (e.g., 1 M HCl).[11][13]
- The "before acidification" reading corresponds to the combined fluorescence of chlorophylls a and c, while the "after acidification" reading is used to determine the concentration of phaeopigments.[11][13]
- Specific filter sets are required to isolate the fluorescence emission of **chlorophyll c**.

- The calculation of **chlorophyll c** concentration requires specific calibration factors for the instrument being used.

C. High-Performance Liquid Chromatography (HPLC) Method

HPLC is the most accurate method for quantifying **chlorophyll c**, as it separates it from other chlorophylls, carotenoids, and degradation products.[2][6][9][14]

- Filter the pigment extract through a 0.2 μm syringe filter to remove any remaining particulate matter.
- Inject a known volume of the extract into the HPLC system.
- A C18 reverse-phase column is typically used for pigment separation with a gradient elution program involving a mixture of solvents (e.g., methanol, acetonitrile, ammonium acetate).[14]
- Detect the pigments using a photodiode array detector or a fluorescence detector set to the appropriate wavelengths for **chlorophyll c**.
- Identify and quantify the **chlorophyll c** peak by comparing its retention time and absorption spectrum to that of a pure **chlorophyll c** standard.

Data Presentation

Table 1: Chlorophyll c to Chlorophyll a Ratios in Different Phytoplankton Cultures

Phytoplankton Group	Species	Chl c : Chl a Ratio	Reference
Diatom	Phaeodactylum tricornutum	0.14 - 0.52	Varies with light conditions
Dinoflagellate	Amphidinium carterae	0.35 - 0.65	Varies with culture conditions
Haptophyte	Emiliania huxleyi	0.12 - 0.30	Varies with growth phase

Note: These values are indicative and can vary significantly based on environmental factors.

Table 2: Carbon to Chlorophyll Ratios in Phytoplankton

Condition	Carbon : Chlorophyll a Ratio	Notes	Reference
Nutrient-Replete (Exponential Growth)	27 - 67	Lower ratios indicate healthy, growing cells.	[15]
Nitrogen Deficiency	> 100	Higher ratios are observed under nutrient stress.	[15]
Phosphorus Deficiency	> 100	Similar to nitrogen deficiency.	[15]
Oligotrophic Gyres	99 (median)	High light, low nutrient environments lead to higher C:Chl ratios.	[16]
Eutrophic Lakes	27 - 67	Nutrient-rich waters support lower C:Chl ratios.	[15]

Note: These ratios are for Chlorophyll a. The ratio of Carbon to **Chlorophyll c** will be higher and more variable.

Table 3: Comparison of Methods for Chlorophyll Measurement

Method	Advantages	Disadvantages
Spectrophotometry	- Simple and widely available equipment. [1] - Rapid analysis.	- Lower sensitivity. [11] - Interference from other pigments and degradation products. [4]
Fluorometry	- High sensitivity, suitable for oligotrophic waters. [11] [13] - Fast and reliable. [11]	- Requires specific filter sets. - Instrument-specific calibration is crucial. [17]
HPLC	- High accuracy and precision. [2] [6] - Separates a wide range of pigments. [14] [18]	- More complex and time-consuming. - Requires expensive equipment and skilled personnel.

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